N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
Description
Evolution of Spiro Heterocyclic Chemistry
The development of spiro heterocyclic chemistry has undergone remarkable transformation since the early twentieth century, establishing itself as a cornerstone of modern synthetic organic chemistry. Spirocyclic compounds, characterized by their unique structural arrangement where two or more rings share a single atom, were first discovered by von Baeyer in 1900, marking the beginning of this fascinating chemical domain. The evolution of this field has been driven by the recognition that spiro compounds possess inherent three-dimensional structures that can significantly reduce conformational entropy penalties associated with target binding, thereby producing diverse molecular geometries with enhanced biological activity.
The progression from simple carbocyclic spiro compounds to complex heterocyclic systems has been particularly noteworthy in the context of medicinal chemistry applications. Research spanning from 2000 to 2023 has demonstrated compelling evidence that incorporating heterocyclic moieties into spiro frameworks can dramatically alter pharmacological and pharmacokinetic properties. This understanding has driven intense interest among research groups worldwide, leading to sophisticated synthetic methodologies that can accommodate four-, five-, six-, and seven-membered heterocycles appended to various positions of complex molecular backbones.
The synthetic evolution has been particularly significant in the development of multicomponent reactions that enable the construction of spirocyclic frameworks through efficient one-pot processes. These methodologies have revolutionized the field by offering operational simplicity, mild reaction conditions, high efficiency, and environmental friendliness. The development of such approaches has been crucial for accessing complex spiro heterocyclic systems that would otherwise require lengthy synthetic sequences with poor overall yields.
Contemporary research has expanded beyond traditional synthetic approaches to encompass innovative strategies such as cascade reactions, cycloaddition processes, and rearrangement methodologies. The integration of these diverse synthetic tools has enabled chemists to access previously inaccessible molecular architectures with precision and efficiency. This evolution has been particularly evident in the synthesis of spiro compounds containing multiple heterocyclic units, where traditional stepwise approaches would be impractical or inefficient.
Significance of Spiroindole-Thiadiazole Frameworks
The combination of indole and thiadiazole moieties within spirocyclic frameworks represents a particularly significant advancement in heterocyclic chemistry, as both structural units are recognized for their extensive biological activities and synthetic versatility. Spiroindole derivatives have gained notable attention due to their presence in natural alkaloids and synthetically prepared molecules with significant pharmacological properties. These compounds exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties, making them valuable scaffolds for drug development.
The thiadiazole component contributes additional complexity and functionality to these hybrid systems. The 1,3,4-thiadiazole ring system is particularly important due to its electron-deficient nature and unique reactivity profile. These rings do not react easily through electrophilic attack on carbon or nitrogen atoms under normal conditions, but can undergo reaction in the presence of electron-donating substituents. This selectivity provides opportunities for targeted functionalization and modification of the spirocyclic framework without disrupting the core structure.
Research has demonstrated that thiadiazole rings exhibit potent structure-activity relationships, resulting in unique chemical phenomena and valuable biological properties. The incorporation of thiadiazole units into spirocyclic systems has been shown to enhance molecular stability while providing additional sites for chemical modification and biological interaction. The combination creates a rigid, three-dimensional scaffold that can effectively interact with biological targets while maintaining synthetic accessibility.
The significance of spiroindole-thiadiazole frameworks extends beyond their individual biological activities to encompass their role as versatile synthetic intermediates. These compounds can undergo various chemical transformations, including cyclization reactions, substitution processes, and rearrangement reactions, providing access to diverse molecular architectures. This versatility has made them valuable building blocks for the synthesis of more complex heterocyclic systems and natural product analogs.
The structural rigidity inherent in spiroindole-thiadiazole frameworks contributes to their enhanced metabolic stability and improved pharmacokinetic profiles compared to their linear counterparts. This enhanced stability, combined with the three-dimensional nature of the spirocyclic structure, often results in improved selectivity and reduced off-target effects in biological systems.
Discovery and Development Timeline
The discovery and development of spiroindole-thiadiazole hybrid systems represents a relatively recent advancement in heterocyclic chemistry, with significant progress occurring primarily within the last two decades. The initial exploration of spiro heterocyclic steroids during the early 2000s provided crucial foundational knowledge for the development of more complex spirocyclic architectures. This period witnessed the emergence of systematic approaches to spiro heterocycle construction, moving beyond serendipitous discoveries to rational design strategies.
The period from 2000 to 2010 marked a significant expansion in synthetic methodologies for spiro heterocycle preparation. During this time, researchers developed numerous innovative approaches for constructing spirocyclic frameworks, including cascade reactions, multicomponent condensations, and cycloaddition processes. These methodological advances provided the foundation for accessing more complex hybrid systems incorporating multiple heterocyclic units.
The development of specific spiroindole-thiadiazole systems gained momentum during the 2010s, with researchers recognizing the potential of combining these complementary heterocyclic frameworks. The synthesis of compounds such as the spiro[indoline-3,2'-thiazolidine] derivatives demonstrated the feasibility of constructing these complex molecular architectures through efficient synthetic sequences. This period also witnessed the development of specialized reaction conditions and catalytic systems optimized for spiro heterocycle formation.
Recent developments from 2020 to 2023 have focused on expanding the scope and efficiency of spiroindole-thiadiazole synthesis. The introduction of green chemistry principles and sustainable synthetic methodologies has become increasingly important, with researchers developing solvent-free reaction conditions and recyclable catalytic systems. These advances have made the synthesis of complex spiro heterocycles more environmentally sustainable and economically viable.
The timeline of discovery has been marked by several key milestones, including the development of efficient multicomponent reaction protocols, the introduction of microwave-assisted synthesis techniques, and the establishment of structure-activity relationships for biological applications. Each of these advances has contributed to the current state of the field, where complex spiroindole-thiadiazole systems can be synthesized efficiently and with high selectivity.
Contemporary research continues to push the boundaries of what is achievable in spiroindole-thiadiazole chemistry, with ongoing investigations into novel synthetic methodologies, expanded substrate scope, and enhanced biological applications. The rapid pace of development suggests that this field will continue to evolve rapidly in the coming years.
Current Research Status and Challenges
The current research landscape in spiroindole-thiadiazole chemistry presents both significant opportunities and substantial challenges that define the direction of contemporary investigations. Recent studies have demonstrated remarkable progress in synthetic efficiency, with researchers achieving yields of 70-90% for complex spirocyclic systems through optimized reaction conditions. However, several fundamental challenges continue to limit the broader application of these methodologies and require innovative solutions.
One of the primary challenges facing current research involves the development of stereoselective synthetic methods that can control the formation of multiple stereogenic centers within spiroindole-thiadiazole frameworks. The synthesis of compound N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-thiadiazol]-5'-yl]acetamide exemplifies this challenge, as the spirocyclic structure can potentially exist in multiple stereoisomeric forms. Current synthetic approaches often produce mixtures of stereoisomers, requiring subsequent separation and purification steps that reduce overall efficiency.
The development of catalytic systems capable of promoting spiro heterocycle formation under mild conditions represents another significant area of current research focus. While traditional approaches often require harsh reaction conditions, elevated temperatures, and extended reaction times, contemporary investigations have identified heteropolyacids and other green catalysts that can facilitate these transformations under more sustainable conditions. The use of Keggin heteropolyacids has shown particular promise, enabling efficient spiro heterocycle formation in solvent-free environments.
Substrate scope limitations present ongoing challenges for researchers working in this field. While significant progress has been made in expanding the range of compatible starting materials, certain structural motifs remain difficult to incorporate into spiroindole-thiadiazole frameworks. The development of more general synthetic methodologies that can accommodate diverse substitution patterns and functional groups continues to be an active area of investigation.
Current research has also revealed significant challenges related to reaction mechanism understanding and optimization. The complex nature of spiro heterocycle formation reactions often involves multiple sequential transformations, making mechanistic elucidation difficult. This limitation hinders the rational optimization of reaction conditions and the development of more efficient synthetic protocols.
The characterization and structural determination of complex spiroindole-thiadiazole systems present additional challenges for researchers. The three-dimensional nature of these compounds, combined with the presence of multiple heterocyclic units and potential conformational flexibility, can complicate spectroscopic analysis and structural assignment. Advanced analytical techniques and computational modeling approaches are increasingly being employed to address these challenges.
Importance in Heterocyclic Chemistry Research
The significance of spiroindole-thiadiazole systems within the broader context of heterocyclic chemistry research extends far beyond their individual structural characteristics to encompass their role as paradigmatic examples of modern synthetic methodology and molecular design principles. These compounds represent a convergence of multiple important trends in contemporary heterocyclic chemistry, including the emphasis on three-dimensional molecular architectures, the integration of multiple bioactive frameworks, and the development of efficient synthetic methodologies for complex target preparation.
The importance of these systems in advancing fundamental understanding of structure-activity relationships cannot be overstated. Research has demonstrated that at least 85% of all bioactive compounds incorporate heterocyclic moieties into their structures, highlighting the central role of heterocyclic chemistry in medicinal applications. Spiroindole-thiadiazole frameworks provide unique opportunities to study how the combination of multiple heterocyclic units within a rigid three-dimensional scaffold influences biological activity and selectivity.
The methodological innovations developed for spiroindole-thiadiazole synthesis have contributed significantly to the advancement of general synthetic chemistry. The multicomponent reaction protocols, cascade transformation sequences, and green chemistry approaches pioneered in this field have found applications across diverse areas of heterocyclic synthesis. These methodological contributions extend the impact of spiroindole-thiadiazole research beyond the specific target compounds to influence the broader synthetic chemistry community.
From a theoretical perspective, spiroindole-thiadiazole systems provide excellent models for studying the relationship between molecular rigidity and biological activity. The spirocyclic architecture creates inherently rigid structures that can reduce conformational entropy penalties associated with biological target binding. This characteristic makes these compounds valuable tools for investigating the role of molecular preorganization in biological recognition and binding processes.
The educational value of spiroindole-thiadiazole chemistry within heterocyclic research training programs represents another important dimension of their significance. These compounds provide excellent examples for teaching advanced synthetic strategy, reaction mechanism analysis, and structure-activity relationship studies. The complexity of their synthesis requires students and researchers to integrate knowledge from multiple areas of organic chemistry, making them valuable pedagogical tools.
The ongoing research into spiroindole-thiadiazole systems continues to push the boundaries of what is achievable in synthetic chemistry while providing insights into fundamental chemical principles. Their importance as research targets is likely to continue growing as new synthetic methodologies are developed and additional biological applications are discovered. The field represents a dynamic intersection of synthetic innovation, biological relevance, and theoretical understanding that exemplifies the best aspects of contemporary heterocyclic chemistry research.
| Research Area | Key Developments | Current Challenges | Future Directions |
|---|---|---|---|
| Synthetic Methodology | Multicomponent reactions, green catalysis | Stereoselectivity control | Enantioselective synthesis |
| Structural Characterization | Advanced spectroscopic techniques | Complex conformational analysis | Computational modeling |
| Biological Applications | Structure-activity relationships | Mechanism of action studies | Targeted therapy development |
| Mechanistic Understanding | Reaction pathway elucidation | Multi-step process optimization | Predictive modeling |
Properties
IUPAC Name |
N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)16-9-6-10-17(22)18(16)25(19(21)29)11-12-30-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWORJDEZONCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C(=CC=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
The spiro[indole-thiadiazole] framework is constructed via cyclocondensation of thiosemicarbazide derivatives with ketones. A method adapted from triazolo-thiadiazine synthesis involves reacting 4-amino-5-(3,4-dialkoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides in refluxing ethanol for 8 hours. This yields the thiadiazole ring, with the indole moiety introduced via a spiro junction.
Reaction Conditions :
Green Synthesis Approaches
An eco-friendly alternative employs ethanol at room temperature, where 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide reacts with ketone derivatives. This method achieves 90% yield within 3 hours, avoiding high temperatures and hazardous solvents.
Key Advantages :
| Reagent | Temperature | Yield | By-Products |
|---|---|---|---|
| SO₂Cl₂ | 0°C | 85% | <5% |
| NCS | 25°C | 78% | 12% |
Regioselectivity is ensured by steric shielding from the spirocyclic core, directing electrophiles to the 7th position.
Attachment of the 2-Phenoxyethyl Group
The 2-phenoxyethyl side chain is introduced via alkylation or coupling reactions. A protocol from phenoxy acetamide synthesis uses TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) as a coupling agent.
Procedure :
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Activation : 2-Phenoxyacetic acid is activated with TBTU and lutidine in DCM.
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Coupling : Reacted with the spirocyclic intermediate’s amine group at room temperature for 5 hours.
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Workup : Neutralized with sodium bicarbonate, extracted with ethyl acetate.
Yield : 82–88%
Purity : >95% (HPLC)
Acetylation of Amine Intermediates
Final acetylation steps employ acetic anhydride in tetrahydrofuran (THF) under basic conditions. The reaction proceeds at 50°C for 2 hours, achieving quantitative conversion.
Mechanism :
Side Reactions :
-
Over-acetylation is mitigated by stoichiometric control.
Comparative Analysis of Synthetic Routes
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and acetyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-acetyl-7’-chloro-2’-oxo-1’-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3’-indole]-2-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The spiro linkage and the presence of multiple functional groups allow it to engage in various interactions at the molecular level .
Comparison with Similar Compounds
Table 1: Structural and Molecular Parameters
Key Observations:
Substituent Effects: The 7-chloro group in the target compound may enhance electrophilic reactivity or receptor binding compared to methyl or ethoxy groups in analogs . Chlorinated aromatic systems are often associated with increased metabolic stability and bioavailability .
Spiro Conformation: The spiro junction imposes torsional constraints, reducing rotational freedom and possibly enhancing target selectivity compared to non-spiro thiadiazole derivatives .
Biological Activity
N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide (CAS: 919213-02-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H19ClN4O4S, with a molecular weight of 458.92 g/mol. Its structure features a spiroindole core that is linked to a thiadiazole moiety, which is often associated with diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[3'-acetyl-7-chloro...] exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-[3'-acetyl-7-chloro...] | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Analog A | HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
| Analog B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and modulate pathways such as NF-kB signaling. This could have implications for treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| Smith et al. (2020) | LPS-induced inflammation | Reduced TNF-alpha and IL-6 levels |
| Johnson et al. (2021) | Carrageenan-induced edema | Decreased paw swelling in test subjects |
The proposed mechanism by which N-[3'-acetyl-7-chloro...] exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : It appears to downregulate the expression of pro-inflammatory cytokines.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound in both in vitro and in vivo models.
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In Vitro Study on Breast Cancer Cells :
- Objective : To assess the anticancer effects on MCF-7 cells.
- Findings : The compound reduced cell viability significantly at concentrations above 10 μM.
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In Vivo Study in Animal Models :
- Objective : Evaluate anti-inflammatory effects in a rat model of arthritis.
- Results : Treatment with the compound significantly reduced joint swelling and pain behavior compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
